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molecular formula C9H7ClFNO B8782249 6-Chloro-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one

6-Chloro-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B8782249
M. Wt: 199.61 g/mol
InChI Key: OWPMUHXEAQNABZ-UHFFFAOYSA-N
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Patent
US09133158B2

Procedure details

[2-(3-Chloro-2-fluoro-phenyl)-ethylamine]-carbamic methyl ester (890 mg, 3.85 mmol) and polyphosphoric acid (15 mL) were added to a 1-L, round bottom flask equipped with a magnetic stirring bar and reflux condenser. The reaction mixture was heated in an oil bath at 140-160° C. for 2 hours while keeping vigorous stirring. The reaction mixture was then allowed to cool to room temperature and poured into H2O (100 mL). After extraction with EtOAc, the organic layer was washed with brine, dried over anhy. MgSO4, filtered and concentrated to give a yellowish oil which was crystallized from Et2O to give title compound as a white solid (30 mg, 4%). MS: 200.1 (M+H)+.
Name
[2-(3-Chloro-2-fluoro-phenyl)-ethylamine]-carbamic methyl ester
Quantity
890 mg
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
4%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[NH2:4].[Cl:6][C:7]1[C:8]([F:16])=[C:9]([CH2:13][CH2:14]N)[CH:10]=[CH:11][CH:12]=1>O>[Cl:6][C:7]1[C:8]([F:16])=[C:9]2[C:10](=[CH:11][CH:12]=1)[C:3](=[O:2])[NH:4][CH2:14][CH2:13]2 |f:0.1|

Inputs

Step One
Name
[2-(3-Chloro-2-fluoro-phenyl)-ethylamine]-carbamic methyl ester
Quantity
890 mg
Type
reactant
Smiles
COC(N)=O.ClC=1C(=C(C=CC1)CCN)F
Name
polyphosphoric acid
Quantity
15 mL
Type
reactant
Smiles
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 (± 10) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirring bar
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
After extraction with EtOAc
WASH
Type
WASH
Details
the organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
dried over anhy
FILTRATION
Type
FILTRATION
Details
MgSO4, filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellowish oil which
CUSTOM
Type
CUSTOM
Details
was crystallized from Et2O

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C2CCNC(C2=CC1)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 4%
YIELD: CALCULATEDPERCENTYIELD 3.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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